N-[Cyano(2-fluorophenyl)methyl]acetamide
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Overview
Description
N-[Cyano(2-fluorophenyl)methyl]acetamide is a chemical compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[Cyano(2-fluorophenyl)methyl]acetamide can be achieved through several methods. One common method involves the reaction of 2-fluorobenzylamine with cyanoacetic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is heated to reflux for several hours, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
N-[Cyano(2-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as piperidine or sodium hydroxide, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[Cyano(2-fluorophenyl)methyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[Cyano(2-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[Cyano(2-fluorophenyl)methyl]acetamide can be compared with other similar compounds, such as:
N-(2-fluorobenzyl)acetamide: This compound lacks the cyano group, which may result in different chemical and biological properties.
N-(2-cyanobenzyl)acetamide: This compound has a cyano group but lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(2-fluorophenyl)acetamide: This compound has a fluorine atom but lacks the cyano group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the cyano and fluorine groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7(14)13-10(6-12)8-4-2-3-5-9(8)11/h2-5,10H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVAGJHRROUGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#N)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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